![molecular formula C15H17NO5 B1613427 cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid CAS No. 735274-65-4](/img/structure/B1613427.png)

cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

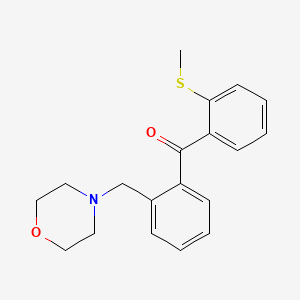

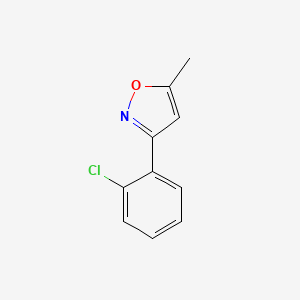

“Cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It is not chirally pure and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2-(2-(2-nitrophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m1/s1 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The molecular weight of this compound is 291.3 .Wissenschaftliche Forschungsanwendungen

Structural and Conformational Analysis The structure and conformation of related cyclopropanecarboxylic acids have been extensively studied, providing insights into the molecular geometry and interactions crucial for chemical synthesis and material science applications. For example, studies on cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid reveal the molecular conformation and crystal structure, which are vital for understanding the chemical reactivity and potential applications in material synthesis (J. Korp, I. Bernal, R. Fuchs, 1983).

Chemical Synthesis and Catalysis Research has demonstrated the use of cyclohexanediol derivatives in catalysis, suggesting the potential of cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid in similar contexts. A study showed that cis-1,2-cyclohexanediol acts as an efficient bidentate O-donor ligand in a highly active Cu-catalytic system, indicating possible applications in the synthesis of biologically important compounds and materials (M. S. Kabir et al., 2010).

Crystallography and Material Science Investigations into the crystal structures of similar compounds, such as inclusion complexes of cyclopropanecarboxylic acid derivatives, provide valuable information for material science, particularly in designing and understanding molecular interactions in solid-state materials. The study of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests reveals complex crystalline structures and selective inclusion modes, important for developing new materials with specific properties (I. Csöregh et al., 1992).

Environmental Monitoring Another potential application area is environmental monitoring, where derivatives of cyclopropane carboxylic acids can serve as biomarkers or indicators. For instance, monitoring pyrethroid metabolites in human urine for occupational exposure assessment involves the detection of cyclopropane-1-carboxylic acid derivatives, showcasing the importance of such compounds in environmental health and safety studies (F. J. Arrebola et al., 1999).

Eigenschaften

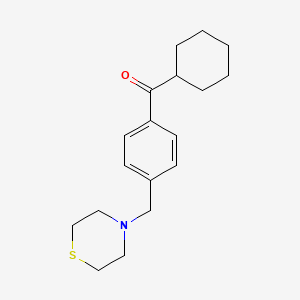

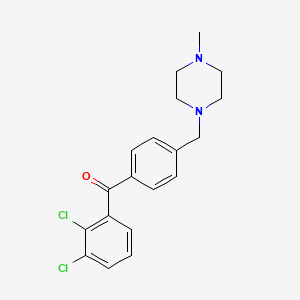

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "2-nitrobenzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-nitro-2-phenylacetaldehyde from cyclohexene and 2-nitrobenzaldehyde using sodium ethoxide as a base.", "Step 2: Condensation of 2-nitro-2-phenylacetaldehyde with ethyl acetoacetate in ethanol using sodium ethoxide as a base to form ethyl 2-(2-nitrophenyl)-2-oxoacetate.", "Step 3: Hydrolysis of ethyl 2-(2-nitrophenyl)-2-oxoacetate with sodium hydroxide in water to form 2-(2-nitrophenyl)-2-oxoacetic acid.", "Step 4: Reduction of 2-(2-nitrophenyl)-2-oxoacetic acid with sodium borohydride in ethanol to form cis-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid.", "Step 5: Purification of the product by recrystallization from a mixture of water and ethanol, followed by washing with sodium bicarbonate solution and drying to obtain the final product." ] } | |

CAS-Nummer |

735274-65-4 |

Molekularformel |

C15H17NO5 |

Molekulargewicht |

291.30 g/mol |

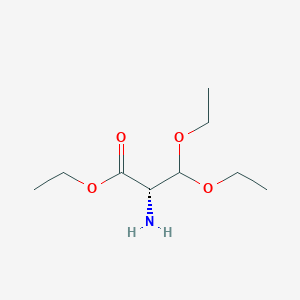

IUPAC-Name |

(1S,2S)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11-/m0/s1 |

InChI-Schlüssel |

DHPJGNQYQNOIGF-QWRGUYRKSA-N |

Isomerische SMILES |

C1CC[C@@H]([C@@H](C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

SMILES |

C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Kanonische SMILES |

C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613355.png)